molecular formula C17H36O3 B8618961 1-o-Tetradecyl-sn-glycerol CAS No. 82873-41-4

1-o-Tetradecyl-sn-glycerol

Cat. No. B8618961
CAS RN: 82873-41-4
M. Wt: 288.5 g/mol
InChI Key: JSSKAZULTFHXBH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05484911

Procedure details

To a mixture of Solketal (66.1 g, 0.5 mol), 1-bromotetradecane (159.4 g, 0.575 mol), and DMF (800 ml) was added 60% NaH (26.0 g, 0.65 mol) in oil dispersion in 3 portions for 1 hr. The mixture was stirred at room temperature for 1 day and methanol (20 ml) was added to destroy the excess NaH. This was then poured into 1500 ml of ice-water and the aqueous layer was extracted with hexanes (2000 ml). The combined organic layers were evaporated to dryness and the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min followed by stirring at room temperature overnight. The white flaky solid was filtered and washed with methanol (122 g). The additional product was obtained from the filtrate (5.7 g); Total 127.7 g (88.5%). The crude product was recrystallized from diethyl ether; Yield 99.7 g (69.1%), mp 57°-58° C.
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
159.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]CC.CN(C=O)C.[H-].[Na+]>CO>[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
66.1 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
159.4 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCC
Name
Quantity
800 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess NaH
ADDITION
Type
ADDITION
Details
This was then poured into 1500 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with hexanes (2000 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The white flaky solid was filtered
WASH
Type
WASH
Details
washed with methanol (122 g)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OCC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05484911

Procedure details

To a mixture of Solketal (66.1 g, 0.5 mol), 1-bromotetradecane (159.4 g, 0.575 mol), and DMF (800 ml) was added 60% NaH (26.0 g, 0.65 mol) in oil dispersion in 3 portions for 1 hr. The mixture was stirred at room temperature for 1 day and methanol (20 ml) was added to destroy the excess NaH. This was then poured into 1500 ml of ice-water and the aqueous layer was extracted with hexanes (2000 ml). The combined organic layers were evaporated to dryness and the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min followed by stirring at room temperature overnight. The white flaky solid was filtered and washed with methanol (122 g). The additional product was obtained from the filtrate (5.7 g); Total 127.7 g (88.5%). The crude product was recrystallized from diethyl ether; Yield 99.7 g (69.1%), mp 57°-58° C.
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
159.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]CC.CN(C=O)C.[H-].[Na+]>CO>[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
66.1 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
159.4 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCC
Name
Quantity
800 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess NaH
ADDITION
Type
ADDITION
Details
This was then poured into 1500 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with hexanes (2000 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The white flaky solid was filtered
WASH
Type
WASH
Details
washed with methanol (122 g)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OCC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.